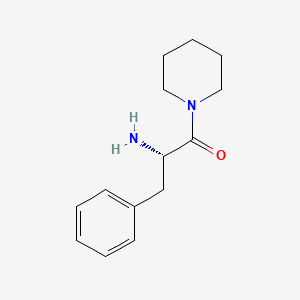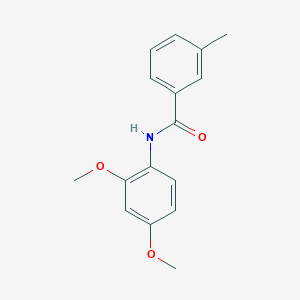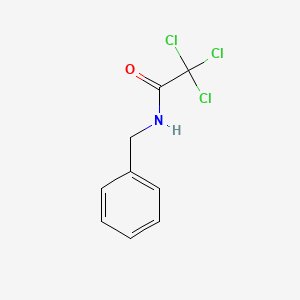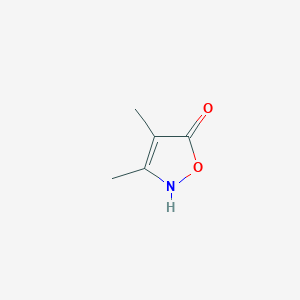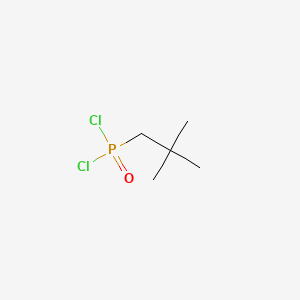
Galbeta1,3GlcNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Galp-(1->3)-D-GlcpNAc is an amino disaccharide consisting of beta-D-galactose linked via a (1->3)-glycosidic bond to N-acetyl-D-glucosamine. It has a role as an epitope. It is an amino disaccharide and a glucosamine oligosaccharide.
Wissenschaftliche Forschungsanwendungen
1. Cancer Immunotherapy
Galbeta1,3GlcNAc, as part of the alpha-gal epitope (Galalpha1-3Galbeta1-(3)4GlcNAc-R), plays a significant role in cancer immunotherapy. Humans produce the anti-Gal antibody, which interacts with alpha-gal epitopes. This interaction can be exploited in cancer immunotherapy by targeting autologous tumor vaccines to antigen-presenting cells (APCs), thereby increasing their immunogenicity. This is achieved by processing tumor cells to express alpha-gal epitopes, leading to an enhanced immune response potentially capable of eradicating residual tumor cells (Galili, 2005).
2. Enzyme-Linked Immunosorbent Assay (ELISA)
Galbeta1,3GlcNAc is critical in ELISA for assessing alpha-gal epitope expression on cells and tissues. This is important in predicting anti-Gal-mediated immune rejection of xenografts. The monoclonal anti-Gal antibody M86 is used in an ELISA inhibition assay to detect a-gal epitopes, enabling the determination of epitope expression levels in genetically manipulated animals (Galili et al., 1998).
3. Glycobiology and Galectin Studies
Studies on Galbeta1-terminated core saccharides have shown that polyvalency and natural modifications of human blood group sugars significantly influence the binding of galectins. This has implications for understanding the role of galectins in cell membrane raft stability and in designing blocking substances for cancer treatment, such as anti-tumoral glycodendrimers (Wu et al., 2004).
4. Lectin-Glycan Interaction Studies
Galbeta1,3GlcNAc plays a key role in understanding the interactions between lectins and glycans. For example, Ricinus communis agglutinin (RCA1) binding studies have shown the importance of Galbeta1-related oligosaccharides in recognizing glycan structures. These findings are crucial for understanding the functional role of RCA1 in characterizing mammalian complex carbohydrates (Wu et al., 2006).
5. Neurobiology Research
In neurobiology, research involving the nematode Caenorhabditis elegans showed that its galectins recognize a chemically synthesized Galbeta1-4Fuc disaccharide unit, suggesting co-evolution of C. elegans glycans and galectins. This finding indicates that Galbeta1-4Fuc might be a common glyco-epitope recognized by galectins in Protostomia organisms (Takeuchi et al., 2009).
Eigenschaften
Produktname |
Galbeta1,3GlcNAc |
|---|---|
Molekularformel |
C14H25NO11 |
Molekulargewicht |
383.35 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 |
InChI-Schlüssel |
HMQPEDMEOBLSQB-RPHKZZMBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



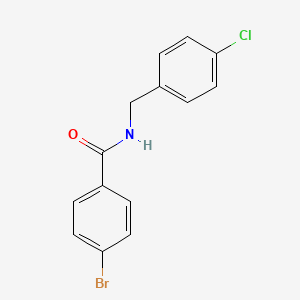
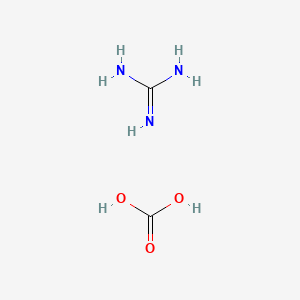
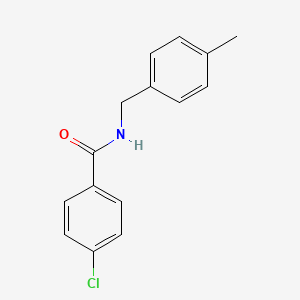
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)

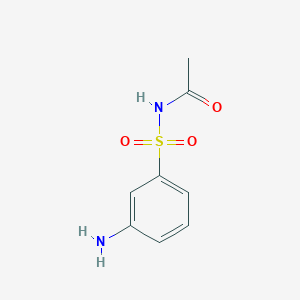
![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)
